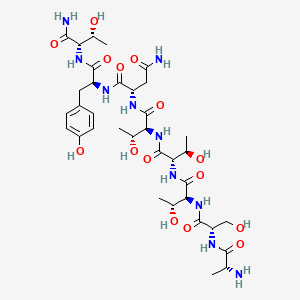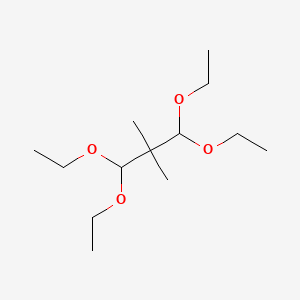
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester, and its derivatives have been extensively explored in organic chemistry for their unique properties and applications. Notable research includes the synthesis of heterocyclic quinones, which are biologically active compounds. Such compounds are prepared through deprotonation-condensation sequences involving carboxylic acids and esters, indicating the significant role of benzoic acid derivatives in the synthesis of complex organic molecules (Rebstock et al., 2004).
Hydrogen Bonding and Crystal Structures
The structural properties of benzoic acid derivatives have been studied to understand their hydrogen bonding patterns and crystal structures. Research on isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid reveals short hydrogen bonds between pyridine N atom and carboxyl O atom, highlighting the intricate structural properties of benzoic acid derivatives (Gotoh & Ishida, 2009).
Biological Applications
Benzoic acid derivatives exhibit a range of biological properties. For instance, 3-hydroxy benzoic acid and its derivatives possess antimicrobial, antialgal, and anti-inflammatory properties. These derivatives are used as preservatives in drugs, cosmetics, and food products, indicating their importance in various industries (Satpute et al., 2018). Moreover, the kinetic resolution of racemic secondary benzylic alcohols into optically active carboxylic esters, using benzoic anhydride and tetramisole derivatives, showcases the role of benzoic acid derivatives in producing chiral molecules (Shiina & Nakata, 2007).
Analytical and Industrial Applications
The determination of preservatives in various products like beverages and sauces utilizes benzoic acid derivatives. The stir-bar sorptive extraction technique followed by thermal desorption GC–MS analysis, for instance, is used for the determination of benzoic acid and its derivatives, underscoring their importance in analytical chemistry (Ochiai et al., 2002).
Metabolic Studies
The metabolism of novel nitric oxide–donating derivatives of benzoic acid, such as ZJM-289, has been extensively studied. These studies involve identifying major metabolites in biological matrices like plasma, bile, urine, and feces, offering insights into the pharmacological activities and metabolic pathways of benzoic acid derivatives (Li et al., 2011).
Propriétés
Numéro CAS |
29002-43-5 |
|---|---|
Nom du produit |
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester |
Formule moléculaire |
C19H16N2O5 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H16N2O5/c1-12(2)25-15-7-3-5-14(11-15)19(22)26-18-16(21(23)24)9-8-13-6-4-10-20-17(13)18/h3-12H,1-2H3 |
Clé InChI |
ZJDNXLMHDBYEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Apparence |
Solid powder |
Autres numéros CAS |
29002-43-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-isopropoxy-, 7-nitro-8-quinolyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)




